

# An In-depth Technical Guide to Ethyl 3-nitrobenzoate: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Ethyl 3-nitrobenzoate

Cat. No.: B172394

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## Abstract

**Ethyl 3-nitrobenzoate** is an important aromatic nitro compound with significant applications as a chemical intermediate in organic synthesis and potential utility in the field of drug discovery. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its applications, particularly its role as a precursor in the synthesis of other molecules and its emerging potential as an antimicrobial agent. Detailed experimental protocols and visualizations of key chemical transformations are included to support research and development activities.

## Chemical Structure and Identification

**Ethyl 3-nitrobenzoate** is an organic compound featuring a benzene ring substituted with an ethoxycarbonyl group (-COOCH<sub>2</sub>CH<sub>3</sub>) and a nitro group (-NO<sub>2</sub>) at the meta position.

Table 1: Chemical Identification

Identifier	Value
IUPAC Name	ethyl 3-nitrobenzoate[1][2]
Synonyms	Ethyl m-nitrobenzoate, 3-Nitrobenzoic acid ethyl ester[2]
CAS Number	618-98-4[2][3]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub> [2][3]
Molecular Weight	195.17 g/mol [2]
SMILES	CCOC(=O)c1cccc(c1)--INVALID-LINK--[O-][4]
InChIKey	MKBIJCPQTPFQKQ-UHFFFAOYSA-N[3][4]

## Physicochemical Properties

**Ethyl 3-nitrobenzoate** is a solid at room temperature, appearing as white to pale yellow crystals.[5] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Melting Point	41-44 °C	[5]
Boiling Point	297-298 °C	[6]
Density	~1.35 g/cm <sup>3</sup>	[6]
Solubility	Insoluble in water, soluble in hot ethanol.	[7]
logP (Octanol-Water Partition Coefficient)	1.771	[4]

## Synthesis and Purification

The most common laboratory synthesis of **ethyl 3-nitrobenzoate** is through the Fischer esterification of 3-nitrobenzoic acid with ethanol, catalyzed by a strong acid.

## Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid

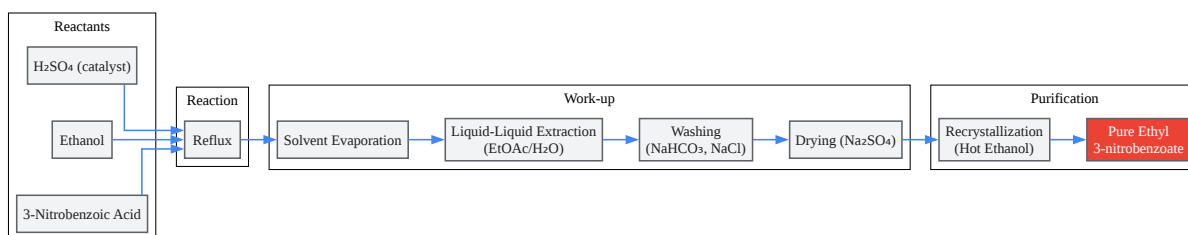
Materials:

- 3-nitrobenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Sodium chloride ( $\text{NaCl}$ ) solution (saturated)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Deionized water
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Büchner funnel, and filtration flask.

Procedure:

- To a solution of 3-nitrobenzoic acid in anhydrous ethanol, cautiously add a catalytic amount of concentrated sulfuric acid.[8]
- Heat the mixture to reflux for 2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography.
- After cooling to room temperature, remove the excess ethanol under reduced pressure.
- Add a mixture of deionized water and ethyl acetate to the residue.[8]

- Transfer the mixture to a separatory funnel and wash the organic layer with a saturated solution of sodium bicarbonate, followed by a saturated solution of sodium chloride.[8]
- Dry the organic phase over anhydrous sodium sulfate and filter.[8]
- Remove the solvent under reduced pressure to yield crude **ethyl 3-nitrobenzoate**.
- Purify the crude product by recrystallization from a minimal amount of hot ethanol to obtain pale yellow crystals.



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Fischer Esterification Workflow for **Ethyl 3-nitrobenzoate** Synthesis.

## Spectroscopic Characterization

The structure of **ethyl 3-nitrobenzoate** can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data

Technique	Key Data
$^1\text{H}$ NMR	$\delta$ (ppm) in $\text{CDCl}_3$ : ~8.87 (t, 1H, Ar-H), ~8.40 (dd, 1H, Ar-H), ~8.30 (dd, 1H, Ar-H), ~7.65 (t, 1H, Ar-H), 4.45 (q, 2H, $-\text{OCH}_2\text{CH}_3$ ), 1.44 (t, 3H, $-\text{OCH}_2\text{CH}_3$ )
$^{13}\text{C}$ NMR	$\delta$ (ppm) in $\text{CDCl}_3$ : ~164.5 (C=O), ~148.2 (C- $\text{NO}_2$ ), ~135.3, ~132.2, ~129.6, ~127.3, ~124.5 (Ar-C), ~61.9 ( $-\text{OCH}_2\text{CH}_3$ ), ~14.2 ( $-\text{OCH}_2\text{CH}_3$ )
IR (KBr)	$\nu$ ( $\text{cm}^{-1}$ ): ~1720 (C=O stretch), ~1530 and ~1350 (asymmetric and symmetric $\text{NO}_2$ stretch)
Mass Spec (EI)	m/z: 195 ( $\text{M}^+$ ), 150 ( $[\text{M}-\text{OC}_2\text{H}_5]^+$ ), 121, 104, 76

## Experimental Protocols for Spectroscopic Analysis

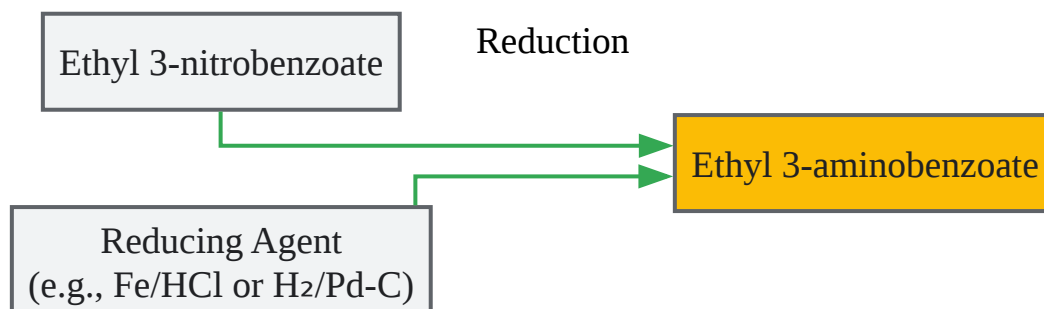
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of **ethyl 3-nitrobenzoate** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- Infrared (IR) Spectroscopy:** A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
- Mass Spectrometry (MS):** The sample is introduced into a mass spectrometer, typically using electron ionization (EI), and the resulting mass-to-charge ratios of the fragments are detected.

## Applications in Research and Drug Development

**Ethyl 3-nitrobenzoate** serves as a valuable building block in organic synthesis, primarily due to the reactivity of the nitro group, which can be readily reduced to an amino group.

## Intermediate in Organic Synthesis

The reduction of the nitro group in **ethyl 3-nitrobenzoate** yields ethyl 3-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This transformation is a cornerstone in the functionalization of the benzene ring.



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Reduction of **Ethyl 3-nitrobenzoate** to Ethyl 3-aminobenzoate.

## Potential in Drug Discovery: Antimycobacterial Activity

Recent studies have highlighted the potential of nitrobenzoate derivatives as antimycobacterial agents.[7][9] These compounds are often considered prodrugs that are activated within the mycobacterial cell.

The proposed mechanism of action involves the enzymatic reduction of the nitro group by a mycobacterial nitroreductase.[10][11] This process generates reactive nitrogen species that can lead to cellular damage and inhibit essential biological processes, such as cell wall synthesis.[9][10] The 3,5-dinitrobenzoate scaffold, in particular, has shown promise for the development of new drugs against *Mycobacterium tuberculosis*. [7][9]



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Proposed bioactivation pathway of nitrobenzoates in mycobacteria.

## Safety and Toxicology

**Ethyl 3-nitrobenzoate** is considered hazardous and should be handled with appropriate safety precautions.

Table 4: Toxicological and Safety Information

Hazard	Description	Precautionary Measures
Skin Irritation	Causes skin irritation (Category 2). <a href="#">[5]</a>	Wear protective gloves and clothing. Wash hands thoroughly after handling. <a href="#">[5]</a>
Eye Irritation	Causes serious eye irritation (Category 2). <a href="#">[5]</a>	Wear eye protection. If in eyes, rinse cautiously with water for several minutes. <a href="#">[5]</a>
Respiratory Irritation	May cause respiratory irritation (Category 3). <a href="#">[5]</a>	Avoid breathing dust. Use only in a well-ventilated area. <a href="#">[5]</a>
LD50/LC50	No specific data available for ethyl 3-nitrobenzoate. For the similar compound ethyl 4-nitrobenzoate, oral LD50 in mice is 2050 mg/kg and in rats is 2660 mg/kg. <a href="#">[12]</a>	Handle with care and avoid ingestion.

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[\[5\]](#)[\[13\]](#)

## Conclusion

**Ethyl 3-nitrobenzoate** is a versatile chemical intermediate with a well-defined profile of properties and reactivity. Its importance in organic synthesis, particularly as a precursor to amino compounds, is well-established. Furthermore, the emerging research into its antimycobacterial properties opens up new avenues for its application in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

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